molecular formula C6H7N3O B1281698 4-Amino-2-methylpyrimidine-5-carbaldehyde CAS No. 73-68-7

4-Amino-2-methylpyrimidine-5-carbaldehyde

Cat. No. B1281698
CAS RN: 73-68-7
M. Wt: 137.14 g/mol
InChI Key: NOHYIPRJOCCNMG-UHFFFAOYSA-N
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Description

The compound 4-Amino-2-methylpyrimidine-5-carbaldehyde is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. This compound is structurally characterized by the presence of an amino group at the 4th position and a methyl group at the 2nd position on the pyrimidine ring, with an aldehyde functional group at the 5th position. Pyrimidine derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the Kabachnik–Fields reaction is an efficient one-pot synthesis method that can be used to create α-aminophosphonates from pyrimidine carbaldehydes, as demonstrated with 2-cyclopropylpyrimidine-4-carbaldehyde . Additionally, the Friedländer condensation is another synthetic route that can be employed to synthesize pyrazolo[3,4-b]pyridines from aminopyrazole carbaldehydes . These methods highlight the versatility of pyrimidine carbaldehydes in synthesizing a wide array of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of the 4-amino and C-6 arylamino moieties in 4-aminopyrimidine-5-carbaldehyde oximes has been found to be critical for the inhibition of tyrosine kinases such as EGFR and ErbB-2 . The X-ray co-crystal structure of EGFR with one of these derivatives validated the design rationale behind these inhibitors .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological functions. For example, 4-aminopyrimidine-5-carboxaldehyde oximes have been identified to possess inhibitory activity against VEGFR-2 kinase, a target for antiproliferative agents against cancer cells . The modification of these compounds, such as the introduction of a 4-fluoro-2-methylindol-5-yloxy group at the 6-position, has shown to enhance their potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-methylpyrimidine-5-carbaldehyde and its derivatives are influenced by the functional groups attached to the pyrimidine ring. These properties are critical for the compound's solubility, stability, and reactivity, which in turn affect their pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of 4-aminopyrimidine-5-carbaldehyde oxime derivatives and their structure-activity relationship (SAR) studies provide insights into their potency as VEGFR-2 inhibitors and their antiproliferative activity against cancer cells .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Schiff Base Derivatives : Schiff base derivatives, synthesized from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide, have shown potent antibacterial and antifungal activities. These derivatives were effective against Staphylococcus aureus, Escherichia coli, Bacillus cereus, Klebsiella pneumonia, Candida albicans, Candida trobicalis, Candida krusi, Aspergillus fumigatus, and Aspergillus niger (Othman et al., 2019).

Synthesis of Pyrazolo[4,3-b]pyridines

  • Reactions with Various Ketones : N-Boc-4-aminopyrazole-5-carbaldehydes have been used to react with aryl, hetaryl, alkyl, and cycloalkyl ketones, resulting in the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines (Yakovenko et al., 2019).

Formation of [1,2,3]Triazolo[4,5-b]pyridines

  • Synthesis of Carboannulated Derivatives : 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes were utilized to create new derivatives of [1,2,3]triazolo[4,5-b]pyridine through reactions with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile (Syrota et al., 2020).

Development of Biologically Active Scaffolds

  • Cyclocondensation with Creatinine : N-Boc-4-aminopyrazole-5-carbaldehydes have been used in cyclocondensation with creatinine, forming biologically active scaffolds like 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and their 6-oxoanalogs (Yakovenko & Vovk, 2021).

properties

IUPAC Name

4-amino-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYIPRJOCCNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512617
Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylpyrimidine-5-carbaldehyde

CAS RN

73-68-7
Record name 4-Amino-5-formyl-2-methylpyrimidine
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Record name 4-Amino-2-methylpyrimidine-5-carbaldehyde
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Record name 4-amino-2-methylpyrimidine-5-carbaldehyde
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Record name 4-AMINO-5-FORMYL-2-METHYLPYRIMIDINE
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Synthesis routes and methods

Procedure details

A mixture of 76.5 g of 4-amino-2-methylpyrimidine-5-carbonitrile, 380 ml of 97% formic acid, 380 ml of water, and 8 g of Raney nickel catalyst is treated in a Parr pressure apparatus with hydrogen gas at an initial pressure of 51 psi at room temperature for 2.75 hours. The catalyst is removed by filtration and the filtrate is treated with 47.5 ml of concentrated hydrochloric acid and evaporated at reduced pressure. The residue is dissolved in hot water, treated with charcoal and filtered. Neutralization of the filtrate with concentrated ammonium hydroxide precipitates the product which is then collected by filtration and washed with water. Recrystallization from ethanol gives 37.9 g of 4-amino-2-methylpyrimidine-5-carboxaldehyde, mp 191°-192.5° C.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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